Uniform Mass Shift for Residue Tracking in Proteomics
Fmoc-Ala-OH-13C3 provides a uniform +3 Da mass increment over the unlabeled alanine residue, owing to the substitution of all three carbon atoms (α‑carbon, carbonyl carbon, and β‑carbon) with 13C . In contrast, singly‑labeled variants such as Fmoc‑Ala‑OH‑1‑13C or Fmoc‑Ala‑OH‑2‑13C provide only a +1 Da or +2 Da mass shift, respectively, which can overlap with natural isotopic distributions or other labeled species, reducing quantitative accuracy . The M+3 mass shift is particularly advantageous for stable‑isotope labeling by amino acids in cell culture (SILAC) and IDMS workflows, where a distinct mass increment facilitates baseline resolution of the labeled analyte from the endogenous, unlabeled pool .
| Evidence Dimension | Mass shift relative to unlabeled Fmoc-Ala-OH |
|---|---|
| Target Compound Data | +3 Da (M+3) |
| Comparator Or Baseline | Fmoc-Ala-OH-1-13C: +1 Da (M+1); Fmoc-Ala-OH-2-13C: +2 Da (M+2); Fmoc-Ala-OH (unlabeled): 0 Da |
| Quantified Difference | Target compound provides a +3 Da shift vs. unlabeled; +2 Da vs. 1‑13C; +1 Da vs. 2‑13C |
| Conditions | Mass spectrometry (ESI‑MS, MALDI‑TOF, LC‑MS/MS) under standard operating conditions |
Why This Matters
The distinct +3 Da shift reduces the risk of isotopic envelope overlap, improving the accuracy of relative quantification in complex biological matrices.
